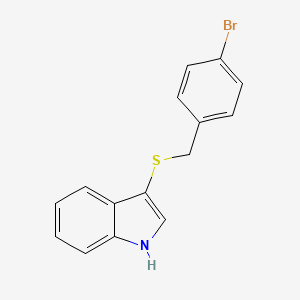

3-((4-bromobenzyl)thio)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((4-bromobenzyl)thio)-1H-indole is a chemical compound that belongs to the family of indole derivatives. It is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

科学的研究の応用

Synthesis and Functionalization

The synthesis and functionalization of indoles, including compounds like 3-((4-bromobenzyl)thio)-1H-indole, are fundamental in organic chemistry due to their presence in biologically active natural and synthetic compounds. Palladium-catalyzed reactions have become instrumental in the synthesis of indoles, offering a versatile method for creating complex molecules efficiently. This method's significance is highlighted by its ability to produce fine chemicals, pharmaceutical intermediates, and active ingredients with fewer steps and reduced waste, showcasing the compound's potential in pharmaceutical and agrochemical applications (Cacchi & Fabrizi, 2005).

Antimicrobial and Antioxidant Activities

New 3-substituted indole derivatives, potentially including derivatives of this compound, have been explored for their antimicrobial activities. The synthesis of these compounds and their antimicrobial properties against a variety of pathogens indicate the role of such compounds in developing new antimicrobial agents. This research underlines the potential of this compound derivatives in addressing antibiotic resistance and the need for new antimicrobials (Salman et al., 2015). Additionally, the synthesis of 3-selanyl-1H-indole and its derivatives and their evaluation for antioxidant activity suggest potential applications in reducing oxidative stress, which is critical in various diseases and aging processes (Vieira et al., 2017).

Cancer Research

Indole-3-carbinol (I3C) and its derivatives, which could include modifications on the indole nucleus like this compound, have shown promise in cancer research. The anticancer potential of I3C, derived from cruciferous vegetables, has been extensively studied, with findings supporting its role in suppressing tumor cell proliferation, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines. These effects are mediated through the modulation of cell cycle regulators and apoptosis-related proteins, highlighting the potential therapeutic benefits of indole derivatives in cancer treatment (Aggarwal & Ichikawa, 2005).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It is likely that the compound induces changes at the molecular and cellular levels, possibly altering the normal functioning of the cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((4-bromobenzyl)thio)-1H-indole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

特性

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNS/c16-12-7-5-11(6-8-12)10-18-15-9-17-14-4-2-1-3-13(14)15/h1-9,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKINVGKEGQEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)

![6-(3,4-Dihydroisoquinolin-2(1h)-Yl)-3-Methyl-[1,2,4]triazolo[3,4-A]phthalazine](/img/structure/B2702956.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea](/img/structure/B2702962.png)

![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)

![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)

![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)

![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)